molecular formula C7H8N2O2 B171923 (2-Nitrophenyl)methanamine CAS No. 1904-78-5

(2-Nitrophenyl)methanamine

Cat. No. B171923
CAS RN: 1904-78-5
M. Wt: 152.15 g/mol
InChI Key: PYYRNLDFMZVKCV-UHFFFAOYSA-N
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Description

“(2-Nitrophenyl)methanamine” is a chemical compound with the molecular formula C7H8N2O2 . It is also known by other names such as “1-(2-Nitrophenyl)methanamine” and "2-nitrobenzylamine" .


Synthesis Analysis

The synthesis of “(2-Nitrophenyl)methanamine” can involve various methods. One method involves the reaction of 3-methyl-2-nitrobenzaldehyde with methylamine in the presence of hydrochloric acid. Another method involves the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .


Molecular Structure Analysis

The molecular structure of “(2-Nitrophenyl)methanamine” consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 152.151 Da and the monoisotopic mass is 152.058578 Da .


Chemical Reactions Analysis

“(2-Nitrophenyl)methanamine” can react with a variety of compounds, including amines, alcohols, and carboxylic acids. It can also react with nucleophiles, such as water and thiols, to form nitrosamines.


Physical And Chemical Properties Analysis

“(2-Nitrophenyl)methanamine” has a density of 1.3±0.1 g/cm³, a boiling point of 266.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an index of refraction of 1.596 and a molar refractivity of 41.3±0.3 cm³ .

Scientific Research Applications

Carcinogenic Properties

  • N-Nitroso compounds, which include categories such as (2-Nitrophenyl)methanamine, have been identified as carcinogens. Initial studies in the early 1950s focused on the toxic hazards of such compounds, particularly N-nitrosodimethylamine, a related compound, due to its association with liver cirrhosis (Lawley, 1983).

Synthetic Method Development

  • An efficient synthetic method has been developed for derivatives of 2, 3-dihydro-1H-indene-1-methanamine, which includes compounds related to (2-Nitrophenyl)methanamine. This method is noted for its mild conditions and reduced environmental impact (Zhou et al., 2013).

Optical and Electronic Properties

  • Schiff bases derived from 4-nitrocinnamaldehyde have been synthesized, including compounds similar to (2-Nitrophenyl)methanamine. These compounds exhibit unique optical properties, making them potential candidates for the development of nonlinear optical materials (Ani et al., 2021).

Novel Synthesis Approaches

  • Innovative synthesis methods have been reported for benzofuran- and indol-2-yl-methanamine derivatives, using materials closely related to (2-Nitrophenyl)methanamine. These methods cater to the synthesis of compounds with specific electron donating or withdrawing substituents (Schlosser et al., 2015).

Biochemical Inhibition

  • (2-Nitrophenyl)methanol derivatives, closely related to (2-Nitrophenyl)methanamine, have shown promise as inhibitors of PqsD in Pseudomonas aeruginosa, suggesting potential applications in anti-infective treatments (Storz et al., 2014).

Environmental Toxicity

  • Nitrophenols, including compounds related to (2-Nitrophenyl)methanamine, have been studied for their toxic effects on methanogenic systems, indicating their impact in environmental contexts (Podeh et al., 1995).

Photochemical Applications

  • 2-Nitrobenzyl compounds, closely associated with (2-Nitrophenyl)methanamine, have been explored for their photochemical mechanisms, particularly in the context of photorelease reactions, suggesting applications in biochemistry and molecular biology (Il'ichev et al., 2004).

Safety and Hazards

“(2-Nitrophenyl)methanamine” is considered hazardous. The safety information includes pictograms GHS05 and GHS07, and the signal word is "Danger" . The hazard statements include H302-H314, indicating that it is harmful if swallowed or in contact with skin .

properties

IUPAC Name

(2-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYRNLDFMZVKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329793
Record name (2-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Nitrophenyl)methanamine

CAS RN

1904-78-5
Record name (2-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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